molecular formula C10H10O5 B12277218 2,6-Dimethoxybenzoylformic acid

2,6-Dimethoxybenzoylformic acid

Cat. No.: B12277218
M. Wt: 210.18 g/mol
InChI Key: PWBUDHIXLAHMSX-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzoylformic acid is a chemical building block of interest in organic synthesis and pharmaceutical research. As a derivative of benzoic acid with dimethoxy and formyl functional groups, it serves as a versatile precursor for the synthesis of more complex molecules. Its structure suggests potential application in the development of ligands for catalysis and in the construction of natural product analogs. Researchers utilize this compound to explore new synthetic pathways, where its functional groups allow for selective modifications. This compound is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C10H10O5/c1-14-6-4-3-5-7(15-2)8(6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

PWBUDHIXLAHMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,6 Dimethoxybenzoylformic Acid and Analogues

Direct Synthesis Strategies for 2,6-Dimethoxybenzoylformic Acid

Direct synthetic methods offer an efficient approach to this compound by directly forming the benzoylformic acid core. These strategies often involve either carboxylation reactions or the oxidation of suitable precursors.

Carboxylation, the introduction of a carboxyl group (-COOH) into a molecule, is a fundamental transformation in organic synthesis. In the context of this compound synthesis, this typically involves the reaction of an organometallic species derived from 1,3-dimethoxybenzene (B93181) with carbon dioxide.

One documented method involves the use of organosodium compounds. For instance, reacting 1,3-dimethoxybenzene with sodium in anhydrous toluene (B28343) can generate a sodium derivative that subsequently reacts with carbon dioxide to yield 2,6-dimethoxybenzoic acid. chemicalbook.com While this specific example leads to the benzoic acid, the underlying principle of carboxylation of an organometallic intermediate is a key strategy that can be adapted for the synthesis of benzoylformic acids. The general approach often involves the formation of a highly reactive organometallic reagent, such as an organolithium or Grignard reagent, which then acts as a nucleophile to attack carbon dioxide. youtube.com

A patent describes a method for synthesizing 2,6-dimethoxybenzoic acid by first preparing sodium sand from sodium metal in toluene. google.com This is followed by reaction with chlorobenzene (B131634) to form sodium phenide, which then reacts with 1,3-dimethoxybenzene to produce 2,6-dimethoxy sodium phenide. google.com This intermediate is then carboxylated with carbon dioxide. google.com Such methods highlight the utility of organosodium reagents in the carboxylation of aromatic systems.

The choice of the organometallic reagent and reaction conditions is crucial for the success of these carboxylations. Factors such as the solvent, temperature, and the presence of additives can significantly influence the yield and selectivity of the reaction.

Another direct approach involves the oxidation of a precursor molecule that already contains the necessary carbon framework. For example, a compound with a two-carbon side chain at the 2-position of 1,3-dimethoxybenzene could be oxidized to form the desired α-keto acid functionality. While specific examples for this compound are not prevalent in the provided search results, this strategy is a common method for the synthesis of α-keto acids in general. The choice of oxidant is critical to selectively oxidize the α-carbon without cleaving the carbon-carbon bond or over-oxidizing to a carboxylic acid.

Indirect Synthetic Routes via Functional Group Interconversion

Indirect methods provide alternative pathways to this compound by starting with a more readily available benzoic acid derivative and then elaborating the side chain.

A common strategy involves the conversion of 2,6-dimethoxybenzoic acid into its corresponding benzoylformic acid. This can be achieved through a multi-step sequence. For instance, 2,6-dimethoxybenzoic acid can be converted to its acid chloride, 2,6-dimethoxybenzoyl chloride, by reacting it with thionyl chloride. prepchem.com This highly reactive acid chloride can then be subjected to further reactions to introduce the second carbonyl group.

While the direct conversion of the benzoyl chloride to the benzoylformic acid is not explicitly detailed in the provided results, analogous transformations are well-established in organic chemistry. For example, the acid chloride could be reacted with a cyanide source to form a benzoyl cyanide, which can then be hydrolyzed to the desired α-keto acid.

A study on the design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors showcases various methods for functionalizing the benzoic acid core, which could be conceptually applied to the synthesis of this compound. researchgate.net These methods include standard transformations of carboxylic acids and their derivatives. researchgate.net

Organometallic reagents play a crucial role not only in direct carboxylation but also in indirect synthetic routes. For instance, organometallic reagents can be used to introduce the acyl group. Research on the synthesis of related quinone structures using organometallic reagents demonstrates the power of these methods in C-C bond formation on substituted aromatic rings. researchgate.net

Palladium-catalyzed carbonylation reactions of aryl halides are a powerful tool for the synthesis of carboxylic acid derivatives. organic-chemistry.org In a hypothetical route, an appropriately substituted and halogenated dimethoxybenzene derivative could undergo a carbonylation reaction to introduce the formic acid moiety or a precursor to it. The use of nickel catalysts in the carboxylation of unactivated alkyl halides with carbon dioxide also presents a promising avenue for related syntheses. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.eduwikipedia.org These principles are increasingly being applied to the synthesis of fine chemicals, including intermediates like this compound.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. mit.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water or employing solvent-free conditions. mit.edunih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mit.edunih.gov

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. mit.eduacs.org

Avoiding Chemical Derivatives: Reducing the use of protecting groups or other temporary modifications to simplify synthetic steps and reduce waste. mit.edunih.gov

Solvent-Free or Environmentally Benign Solvent Systems

The synthesis of 2,6-dimethoxybenzoic acid, a closely related precursor, has traditionally been conducted in organic solvents such as toluene. chemicalbook.comgoogle.com One documented method involves dissolving 2,6-dimethoxybenzoic acid in toluene for its conversion to 2,6-dimethoxybenzoyl chloride using thionyl chloride. prepchem.com Another approach describes the synthesis of 2,6-dimethoxybenzoic acid itself from 1,3-dimethoxybenzene and sodium in anhydrous toluene, with subsequent reaction with carbon dioxide. chemicalbook.com Traditional synthesis processes have also employed solvents like dimethyl formamide (B127407) or triethylamine. google.com However, these conventional solvents are often associated with environmental and safety concerns, prompting a shift towards more sustainable alternatives. researchgate.net

Research into the crystallization of 2,6-dimethoxybenzoic acid (2,6MeOBA) has also shed light on the utility of green solvents. Water, in particular, has been used as a solvent for the cooling crystallization of 2,6MeOBA. mdpi.com Studies have shown that additives such as Polyethylene (B3416737) Glycol (PEG) and Hydroxypropyl Cellulose (B213188) (HPC), which are themselves considered environmentally benign, can be used in aqueous solutions to control the polymorphic outcome of the crystallization. mdpi.comresearchgate.net The use of such additives in green solvents like water highlights a promising direction for developing more sustainable manufacturing processes. mdpi.com The concept of using deep eutectic solvents (DESs), which are often biodegradable and have low toxicity, is another emerging area in green chemistry that could find application in this context. conicet.gov.ar

Solvents Used in Synthesis and Crystallization of 2,6-Dimethoxybenzoic Acid and Related Compounds

CompoundProcessSolvent SystemEnvironmental ConsiderationReference
2,6-Dimethoxybenzoic acidSynthesisTolueneConventional organic solvent chemicalbook.comgoogle.com
2,6-Dimethoxybenzoic acidSynthesisTriethylamineConventional organic solvent prepchem.com
2,6-Dihydroxybenzoic acidSynthesisSolvent-free (gas-solid phase)Eliminates solvent waste google.com
2,6-Dihydroxybenzoic acidSynthesisAbsolute EthanolMore benign solvent, reduces energy consumption google.com
2,6-Dimethoxybenzoic acidCrystallizationWater with additives (PEG, HPC)Green solvent system mdpi.com

Catalyst Development for Efficient Production

The efficiency of synthetic routes to 2,6-dimethoxybenzoic acid and its analogues is significantly influenced by the choice of catalyst. Catalysts can lead to milder reaction conditions, higher yields, and improved product quality. google.com

A patented method for synthesizing 2,6-dimethoxybenzoic acid highlights the use of propyl carbinol as a catalyst. google.com This process, which starts from sodium sand and chlorobenzene in a toluene solvent, is reported to be gentler and results in a high yield of up to 70% with a purity of over 99%. google.com This represents an improvement over traditional methods that were often more reactive and produced more byproducts. google.com

In the realm of analogue synthesis, biocatalysis presents a powerful tool for efficient production. The synthesis of 2,6-difluorobenzamide, an important industrial intermediate, has been achieved with high efficiency using a recombinant Escherichia coli biocatalyst. nih.gov This biocatalyst expresses a nitrile hydratase from Aurantimonas manganoxydans, which converts 2,6-difluorobenzonitrile (B137791) to the desired 2,6-difluorobenzamide. nih.gov This whole-cell biotransformation process is notable for producing a high concentration of the product (314 g/L) in a simple, economical non-buffer system without the formation of byproducts. nih.gov

The broader field of chemical synthesis continues to see advances in catalyst development that could be applicable to the production of specialty acids. For example, the efficient production of adipic acid from biomass-derived 2,5-furandicarboxylic acid (FDCA) has been accomplished using a recyclable Ru/Al₂O₃ catalyst in conjunction with an ionic liquid. nih.gov The use of heterogeneous catalysts like Ru/Al₂O₃ is advantageous due to high efficiency and the economic viability of ruthenium compared to other precious metals like palladium or rhodium. nih.gov Similarly, heteropoly acids supported on materials like hydrotalcite have been developed as solid acid catalysts for the conversion of cellulose into formic acid, demonstrating the potential of supported catalysts to improve yield and selectivity. analis.com.my These developments in catalysis, from specific catalysts for the target molecule to broader trends in biocatalysis and heterogeneous catalysis, are crucial for the development of efficient and scalable production methods.

Catalysts in the Synthesis of 2,6-Dimethoxybenzoic Acid and Analogues

Target ProductCatalystSubstrateKey FindingsReference
2,6-Dimethoxybenzoic acidPropyl carbinolSodium phenide and 1,3-dimethoxybenzeneGentler reaction, yield up to 70%, purity >99% google.com
2,6-Difluorobenzamide (Analogue)Nitrile hydratase (recombinant E. coli)2,6-DifluorobenzonitrileHigh product concentration (314 g/L), no byproducts, economical system nih.gov
Adipic Acid (Related Dicarboxylic Acid)Ru/Al₂O₃ and an ionic liquid2,5-Furandicarboxylic acid (FDCA)99% overall yield, recyclable and economically viable catalyst nih.gov
Formic Acid (Related Acid)Phosphotungstic acid supported on hydrotalcite (PTA-HT)CelluloseSupported catalyst improved catalytic activity two-fold compared to support alone analis.com.my

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethoxybenzoylformic Acid

Reactions of the Alpha-Keto Carboxyl Group

The side chain of 2,6-dimethoxybenzoylformic acid contains two adjacent carbonyl functionalities—a ketone and a carboxylic acid. This arrangement allows for a variety of chemical transformations, including decarboxylation, nucleophilic additions, derivatization of the carboxyl group, and reductions.

Decarboxylation Pathways and Derivatives

Aryl-α-keto acids can undergo decarboxylation, the loss of carbon dioxide (CO₂), under certain conditions, typically upon heating. The presence of strong electron-donating groups on the aromatic ring, such as the two methoxy (B1213986) groups in the 2- and 6-positions, can facilitate this process. The mechanism often proceeds via an electrophilic aromatic substitution pathway where a proton replaces the carboxyl group.

The reaction is believed to be initiated by the protonation of the keto group, which enhances the electrophilicity of the ipso-carbon (the carbon atom attached to the carboxyl group). This is followed by the cleavage of the C-C bond, releasing CO₂ and forming a transient acylium-like cation, which is then quenched to yield the corresponding aldehyde.

Table 1: Potential Decarboxylation of this compound

ReactantConditionsPrimary ProductByproduct
This compoundHeat (Δ), Acidic Catalyst (H⁺)2,6-DimethoxybenzaldehydeCO₂

While specific studies on the decarboxylation of this compound are not extensively documented, research on the related 2,4-dimethoxybenzoic acid shows that decarboxylation occurs readily in acidic solutions. nih.gov This supports the proposed pathway, as the electron-donating methoxy groups stabilize the positive charge that develops on the ring during the transition state.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com These nucleophilic addition reactions typically convert the sp²-hybridized ketone carbon into a tetrahedral sp³-hybridized center. masterorganicchemistry.com The adjacent carboxyl group can influence the reactivity, and reactions are often carried out on the corresponding ester (an α-keto ester) to prevent interference from the acidic proton.

Common nucleophilic addition reactions include:

Cyanohydrin Formation: Addition of a cyanide ion (e.g., from HCN or NaCN) to the ketone carbonyl yields a cyanohydrin. libretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.org

Organometallic Reagents: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds can add to the ketone, forming a tertiary alcohol after acidic workup.

Hydride Addition: While reduction is covered in a later section, the initial step involves the nucleophilic addition of a hydride ion (H⁻) from a reducing agent.

The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide oxygen yields the final alcohol product.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functional group can be readily converted into esters and amides through various condensation reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like H₂SO₄ or TsOH) leads to the formation of the corresponding ester. This equilibrium-driven process is known as the Fischer esterification. masterorganicchemistry.com To drive the reaction to completion, water is typically removed as it is formed. masterorganicchemistry.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be used for esterification under milder conditions. orgsyn.org

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. Direct heating of the ammonium (B1175870) carboxylate salt can produce the amide, but this often requires high temperatures. More commonly, the carboxylic acid is first activated, for instance, by converting it to an acid chloride (using thionyl chloride, SOCl₂) or by using peptide coupling reagents. Research on the related compound pyridine-2,6-dicarboxylic acid shows it effectively forms amides by coupling with N-alkylanilines. nih.gov Similar methods are applicable to this compound.

Studies on the analogous 2,4-dimethoxyphenylglyoxylic acid have demonstrated its conversion to the corresponding ethyl ester and amide, indicating the viability of these reactions. rsc.org

Table 2: Representative Esterification and Amidation Reactions

Reaction TypeReactantsKey Reagents/ConditionsProduct
EsterificationThis compound + EthanolH₂SO₄ (catalyst), RefluxEthyl 2,6-dimethoxybenzoylformate
AmidationThis compound + AmmoniaCoupling agent (e.g., DMTMM)2,6-Dimethoxybenzoylformamide

Reductions to Alpha-Hydroxy and Other Derivatives

The ketone carbonyl of the α-keto acid is readily reduced to a secondary alcohol, yielding an α-hydroxy acid (a mandelic acid derivative). This is a synthetically important transformation.

Catalytic hydrogenation is an effective method for this reduction. For example, research on the closely related 2,4-dimethoxyphenylglyoxylic acid showed that it could be smoothly reduced to 2,4-dimethoxymandelic acid using hydrogen gas over a palladium on charcoal (Pd/C) catalyst. rsc.org The corresponding amide (2,4-dimethoxyphenylglyoxylamide) was similarly reduced to 2,4-dimethoxymandelamide. rsc.orgrsc.org

Table 3: Reduction of 2,4-Dimethoxyphenylglyoxylic Acid

Starting MaterialReducing Agent/CatalystSolventProductReference
2,4-Dimethoxyphenylglyoxylic acidH₂, 5% Pd/CEthanol2,4-Dimethoxymandelic acid rsc.org
Ethyl 2,4-dimethoxyphenylglyoxylateH₂, 5% Pd/CEthanolEthyl 2,4-dimethoxymandelate rsc.org

These results strongly suggest that this compound would undergo analogous reductions to yield 2,6-dimethoxymandelic acid and its derivatives.

Reactivity of the 2,6-Dimethoxyaryl Moiety

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating methoxy groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution, substituents on the benzene ring direct incoming electrophiles to specific positions. Electron-donating groups (EDGs) are typically ortho, para-directors, while electron-withdrawing groups (EWGs) are generally meta-directors. wikipedia.org

The this compound molecule has two strong activating EDGs (the methoxy groups) and one deactivating EWG (the benzoylformic acid side chain). wikipedia.orgmakingmolecules.com The directing effect is determined by the interplay of these groups.

Methoxy Groups (-OCH₃): These are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. makingmolecules.com

Benzoylformic Group (-COCOOH): This group is deactivating and meta-directing due to the electron-withdrawing inductive and resonance effects of the two carbonyls.

The -OCH₃ group at C-2 directs ortho (to C-3) and para (to C-5).

The -OCH₃ group at C-6 directs ortho (to C-5) and para (to C-3).

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeElectrophile (E⁺)Major Product
NitrationNO₂⁺4-Nitro-2,6-dimethoxybenzoylformic acid
HalogenationBr⁺, Cl⁺4-Bromo- or 4-Chloro-2,6-dimethoxybenzoylformic acid
Friedel-Crafts AcylationRCO⁺4-Acyl-2,6-dimethoxybenzoylformic acid

Ortho-Methoxy Group Effects on Aromatic Reactivity and Steric Hindrance

The chemical behavior of this compound is profoundly influenced by the presence of two methoxy (-OCH₃) groups at the ortho positions of the phenyl ring. These substituents exert both electronic and steric effects that dictate the molecule's reactivity.

Electronic Effects: The methoxy group is a powerful electron-donating group (EDG) through resonance, while also being weakly electron-withdrawing through induction due to the high electronegativity of the oxygen atom. nih.gov In the case of an aromatic ring, the resonance effect typically dominates. The lone pairs of electrons on the oxygen atoms can delocalize into the benzene ring's π-system. This delocalization increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. nih.govchemicalbook.com The presence of two such groups in this compound significantly activates the aromatic ring.

Steric Hindrance: The two methoxy groups at positions 2 and 6 are sterically bulky. This significant steric hindrance has a major impact on the molecule's conformation and reactivity. Research on the closely related compound, 2,6-dimethoxybenzoic acid, has shown that the bulky ortho substituents force the carboxylic acid group to twist significantly out of the plane of the benzene ring. google.com A similar effect is expected for the larger benzoylformic acid group in the title compound. This twisting disrupts the π-orbital overlap between the carbonyl groups and the aromatic ring, which can alter the electronic communication between the side chain and the ring.

Furthermore, this steric crowding shields the reactive centers of the molecule. The carbonyl carbons of the benzoylformic acid group and the adjacent C1 position on the aromatic ring are sterically hindered, which can impede the approach of reagents. Studies on other 2,6-disubstituted benzoic acid derivatives have demonstrated that this type of substitution pattern can prevent the functional group from accessing binding sites on transporters and enzymes. medchemexpress.com This suggests that reactions involving the α-keto acid moiety may be significantly slower or require more forcing conditions compared to less hindered analogues.

Mechanistic Studies of Reactions Involving this compound

Specific mechanistic studies on this compound are not widely available in the surveyed literature. However, insights can be drawn from investigations into the parent compound, benzoylformic acid, and its substituted derivatives.

Kinetic studies on the enzymatic decarboxylation of benzoylformic acid and its analogues provide a framework for understanding the transformation of this compound. In the reaction catalyzed by benzoylformate decarboxylase, which converts benzoylformate to benzaldehyde (B42025) and CO₂, the mechanism involves two partially rate-determining steps: the initial formation of a tetrahedral adduct and the subsequent decarboxylation step. nih.gov

The influence of substituents on the aromatic ring on the reaction kinetics has been investigated. For substituents in the para-position, a clear trend was observed:

Electron-withdrawing groups (e.g., -Cl) decrease the dependence of the reaction rate on the decarboxylation step. nih.gov

Electron-donating groups (e.g., -OCH₃) increase the rate dependence on the decarboxylation step. nih.gov

This is because electron-donating groups destabilize the developing negative charge in the carbanionic transition state of the decarboxylation step, making that step slower and more rate-determining.

Table 1: Effect of Substituents on the Kinetics of Benzoylformate Decarboxylase This interactive table summarizes kinetic isotope effect data for substituted benzoylformates, illustrating the influence of electronic properties on the reaction mechanism. Data extrapolated from related studies. nih.gov

Substituent (Position)Electronic EffectEffect on Rate-Determining Step
p-OCH₃Electron-DonatingIncreases rate dependence on decarboxylation
p-CH₃Electron-DonatingIncreases rate dependence on decarboxylation
HNeutralBaseline
p-ClElectron-WithdrawingReduces rate dependence on decarboxylation
m-FElectron-WithdrawingReduces rate dependence on decarboxylation

The elucidation of reaction intermediates is crucial for understanding a reaction mechanism. For the transformations of benzoylformic acid, several key intermediates have been proposed or identified in enzymatic systems.

Tetrahedral Adduct: In reactions catalyzed by thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes like benzoylformate decarboxylase, the first step is the nucleophilic attack of the TPP ylide on the keto-carbonyl carbon of the benzoylformic acid. This forms a covalent tetrahedral adduct. nih.gov The formation of this intermediate is a critical step, and its stability can be influenced by steric and electronic factors. The significant steric hindrance from the two ortho-methoxy groups in this compound could potentially slow the formation of this bulky adduct.

Carbanionic Intermediate: Following the formation of the initial adduct, the key decarboxylation step proceeds. The loss of CO₂ from the molecule generates a carbanionic intermediate (specifically, an enol-thiamine adduct often referred to as Breslow intermediate). The stability of this carbanion is paramount. Electron-donating groups, such as the two methoxy groups in the title compound, would destabilize this negatively charged intermediate through their resonance effect. nih.gov This destabilization would raise the energy of the transition state leading to it, consistent with the kinetic finding that decarboxylation becomes more rate-limiting for electron-rich substrates.

While these intermediates are described in the context of enzymatic reactions, analogous intermediates (e.g., tetrahedral intermediates from nucleophilic attack, carbanions from decarboxylation) are plausible in non-enzymatic chemical transformations of this compound.

Advanced Derivatization and Structural Modification of 2,6 Dimethoxybenzoylformic Acid

Synthesis of Esters and Amides for Specific Research Applications

The carboxylic acid moiety of 2,6-dimethoxybenzoylformic acid is a prime target for derivatization to esters and amides. These modifications are often employed to enhance pharmacokinetic properties, modulate biological activity, or introduce functional handles for further chemical transformations. nih.gov

Esterification: Ester derivatives of carboxylic acids are commonly synthesized to improve properties such as lipophilicity, which can influence cell membrane permeability. nih.gov The esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. orgsyn.org These methods allow for the introduction of a wide variety of alkyl or aryl groups.

Amidation: The conversion of the carboxylic acid to an amide is a key transformation in medicinal chemistry, as the amide bond is a fundamental component of peptides and many pharmaceuticals. nih.govlibretexts.org Amide synthesis from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or anhydride (B1165640), followed by reaction with a primary or secondary amine. youtube.comnih.gov Direct coupling of the carboxylic acid with an amine using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) is also a highly effective and common strategy. libretexts.org

The choice of ester or amide to be synthesized is dictated by the specific research application. For instance, the introduction of fluorescent ester or amide groups can enable the use of this compound derivatives as molecular probes in bioimaging studies. The synthesis of a series of ester and amide derivatives is also a common strategy in drug discovery to explore structure-activity relationships (SAR). nih.gov

Table 1: Synthesis of Esters and Amides of this compound

Derivative Reagents and Conditions Research Application
Methyl 2,6-dimethoxybenzoylformate Methanol, H₂SO₄ (catalyst), heat Lead compound modification
Ethyl 2,6-dimethoxybenzoylformate Ethanol, DCC, DMAP SAR studies
N-Benzyl-2,6-dimethoxybenzoylformamide 1. SOCl₂, 2. Benzylamine Bioactive compound synthesis
N,N-Diethyl-2,6-dimethoxybenzoylformamide HATU, Diethylamine, DIPEA Enhancing solubility and cell permeability

Formation of Anhydrides and Acyl Halides for Coupling Reactions

To facilitate coupling reactions, the carboxylic acid group of this compound can be activated by converting it into a more reactive acyl halide or anhydride. These intermediates are highly susceptible to nucleophilic attack and are pivotal in the synthesis of esters, amides, and in Friedel-Crafts acylation reactions.

Acyl Halide Synthesis: Acyl chlorides are the most common acyl halides used in organic synthesis. They can be readily prepared from carboxylic acids by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comlibretexts.orgorgoreview.comyoutube.comyoutube.com For this compound, reaction with thionyl chloride would yield 2,6-dimethoxybenzoylformyl chloride. prepchem.com This acyl chloride is a versatile intermediate for introducing the 2,6-dimethoxybenzoylformyl moiety onto various nucleophiles.

Anhydride Synthesis: Acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid, often by heating with a dehydrating agent. A more controlled method involves the reaction of a carboxylate salt with an acyl chloride. khanacademy.orgyoutube.com Symmetrical anhydrides of this compound can be prepared, as can mixed anhydrides. Mixed anhydrides, for example with pivaloyl chloride or isobutyl chloroformate, are particularly useful in peptide synthesis as they offer a balance of reactivity and selectivity. thieme-connect.de The use of 2-methyl-6-nitrobenzoic anhydride (MNBA) has been shown to be effective for condensations with high chemoselectivity. tcichemicals.com

These activated intermediates are not typically isolated and are often generated in situ for subsequent reactions due to their reactivity and sensitivity to moisture.

Table 2: Formation of Anhydrides and Acyl Halides

Intermediate Reagents and Conditions Subsequent Reaction Type
2,6-Dimethoxybenzoylformyl chloride Thionyl chloride (SOCl₂) or Oxalyl chloride Esterification, Amidation, Friedel-Crafts acylation
2,6-Dimethoxybenzoylformic anhydride Acetic anhydride, heat Esterification, Amidation
Mixed anhydride with pivalic acid Pivaloyl chloride, Triethylamine Amide bond formation

Transformations of the Alpha-Keto Group to Other Functionalities

The α-keto group in this compound offers a site for a variety of chemical transformations, allowing for the introduction of different functionalities and the creation of diverse molecular architectures.

Reduction: The ketone can be reduced to a secondary alcohol, yielding an α-hydroxy acid derivative. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose. For enantioselective reductions, chiral reducing agents or catalytic systems, such as those employing oxazaborolidines (Corey-Bakshi-Shibata reduction) or enzymes, can be used to produce a specific stereoisomer of the resulting alcohol. wikipedia.org The reduction of aromatic α-keto acids can also be catalyzed by enzymes like cytoplasmic malate (B86768) dehydrogenase. nih.gov

Decarboxylation: α-keto acids are susceptible to decarboxylation, particularly under heating or in the presence of certain catalysts, to yield an aldehyde. nih.govwikipedia.orgacs.orgstackexchange.com This reaction removes the carboxylic acid group and transforms the α-keto group into an aldehyde functionality. For this compound, this would result in the formation of 2,6-dimethoxybenzaldehyde.

Other Transformations: The α-keto group can also be a precursor for other functional groups. For instance, it can undergo reactions with hydrazines to form hydrazones or with hydroxylamine (B1172632) to form oximes. These derivatives can be further modified or utilized in ligation chemistries. nih.gov The α-ketoacid can also be protected as a cyclic nitrone through annulation with an oxime, which is stable to various reaction conditions and can be deprotected under mild reductive conditions. nih.gov

Table 3: Transformations of the Alpha-Keto Group

Transformation Reagents and Conditions Product Functional Group
Reduction NaBH₄, Methanol α-Hydroxy acid
Enantioselective Reduction Chiral borane (B79455) reagents (e.g., Alpine borane) Chiral α-Hydroxy acid
Decarboxylation Heat or acid catalyst Aldehyde
Oxime formation Hydroxylamine hydrochloride, base Oxime

Selective Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. ontosight.aichegg.comlibretexts.org These groups direct incoming electrophiles to the ortho and para positions. In the case of 1,3-dimethoxybenzene (B93181), the most activated and sterically accessible position for electrophilic attack is the 4-position (para to one methoxy group and ortho to the other). masterorganicchemistry.com

Electrophilic Substitution Reactions: Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the aromatic ring. Due to the high activation, these reactions often proceed under mild conditions. For example, nitration can be achieved using nitric acid in acetic anhydride. Halogenation can be carried out with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). It is important to control the reaction conditions to avoid polysubstitution.

Directed Ortho-Metalation (DoM): While the electronic effects of the methoxy groups favor substitution at the 4-position, directed ortho-metalation can be used to achieve functionalization at the less electronically favored positions. However, in this specific molecule, the positions ortho to the methoxy groups are already substituted.

Nucleophilic Aromatic Substitution: Although less common for such an electron-rich ring, nucleophilic aromatic substitution could be possible if a suitable leaving group were introduced onto the ring, for instance, through initial electrophilic substitution. researchgate.net

The selective functionalization of the aromatic ring allows for the introduction of a wide array of substituents, which can significantly alter the steric and electronic properties of the molecule, leading to new derivatives with potentially unique biological activities or material properties. organic-chemistry.orgnih.govnih.gov

Table 4: Selective Functionalization of the Aromatic Ring

Reaction Type Reagents and Conditions Position of Substitution
Nitration HNO₃, H₂SO₄ (mild conditions) 4-position
Bromination N-Bromosuccinimide (NBS), CCl₄ 4-position
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ (mild conditions) 4-position

Applications of 2,6 Dimethoxybenzoylformic Acid in Complex Molecule Synthesis

Contributions to Carbon-Carbon Bond Forming Reactions

It is important to note that the closely related compound, 2,6-dimethoxybenzoic acid, has been a subject of research, particularly in the study of polymorphism and crystallization. However, a detailed discussion of this compound falls outside the strict scope of this article, which is focused exclusively on 2,6-dimethoxybenzoylformic acid.

Computational and Theoretical Chemistry Studies of 2,6 Dimethoxybenzoylformic Acid

Electronic Structure Analysis and Molecular Conformation

Detailed electronic structure analyses and specific molecular conformation studies for 2,6-Dimethoxybenzoylformic acid are not extensively available in current published literature. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's optimized geometry, orbital energies, and the distribution of electron density.

For a molecule like this compound, key conformational questions would revolve around the torsional angles between the phenyl ring and the benzoylformic acid moiety. The steric hindrance imposed by the two methoxy (B1213986) groups at the 2 and 6 positions would significantly influence the planarity of the molecule. Computational analysis would provide quantitative data on these dihedral angles and the rotational energy barriers, identifying the most stable, low-energy conformations.

Table 6.1: Hypothetical Data Table for Electronic Properties of this compound

PropertyCalculated ValueMethod/Basis Set
Dipole MomentData not available
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Molecular Electrostatic PotentialData not available

This table illustrates the type of data that would be generated from electronic structure analysis. Currently, specific values for this compound are not available in the cited literature.

Reaction Pathway Modeling and Transition State Characterization

There is a lack of specific published research on the reaction pathway modeling and transition state characterization for chemical reactions directly involving this compound.

This type of computational study is crucial for understanding reaction mechanisms, kinetics, and the feasibility of chemical transformations. For this compound, interesting reaction pathways to model could include its synthesis, decomposition, or its participation in condensation reactions. Computational chemists would use methods to locate the transition state structures—the highest energy point along a reaction coordinate—and calculate the activation energy. This information is fundamental to predicting reaction rates and understanding how the substituent groups (dimethoxy and formic acid) influence reactivity.

Table 6.2: Illustrative Data for a Hypothetical Reaction of this compound

Reaction CoordinateParameterValue (kcal/mol)
ReactantRelative EnergyData not available
Transition StateActivation EnergyData not available
ProductReaction EnergyData not available

This table serves as an example of the data that would be produced from reaction pathway modeling. No such specific data has been published for this compound.

Intermolecular Interactions and Supramolecular Assembly Prediction

Specific computational predictions regarding the intermolecular interactions and supramolecular assembly of this compound are not found in the surveyed scientific literature.

Such investigations would focus on how individual molecules of this compound interact with each other and with other molecules, such as solvents. The primary interactions would likely involve hydrogen bonding via the carboxylic acid group and potentially weaker C-H···O interactions. Understanding these interactions is key to predicting how the molecules will arrange themselves in the solid state, which is fundamental to crystal engineering and predicting polymorphism.

Computational methods, such as Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM), could be employed to visualize and quantify these non-covalent interactions. This would allow for the prediction of stable crystal packing arrangements and the rational design of co-crystals or other supramolecular structures. While this has been explored for the related 2,6-dimethoxybenzoic acid, which forms hydrogen-bonded chains or dimeric units depending on its conformation, similar detailed predictions for this compound are not yet available. nih.govnih.gov

Table 6.3: Potential Intermolecular Interactions in this compound

Interaction TypePotential DonorPotential AcceptorPredicted Strength
Hydrogen BondCarboxylic Acid (-OH)Carbonyl Oxygen (C=O)Data not available
Hydrogen BondCarboxylic Acid (-OH)Methoxy Oxygen (-OCH₃)Data not available
C-H···O InteractionAromatic C-HCarbonyl or Methoxy OxygenData not available

This table outlines the likely intermolecular interactions that would be analyzed in a computational study. Quantitative data on the strength and geometry of these interactions for this compound have not been published.

Crystallographic and Solid State Research of 2,6 Dimethoxybenzoylformic Acid

Polymorphism and Crystal Structure Analysis

2,6-Dimethoxybenzoic acid (2,6-MeOBA) is known to exhibit polymorphism, existing in at least three different crystalline forms, designated as Form I, Form II, and Form III. mdpi.combohrium.com These polymorphs are a result of different molecular conformations and intermolecular interactions in the solid state.

Form I is the most stable polymorph and crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.comnih.gov The molecule in Form I adopts an anti-planar conformation. A redetermination of its crystal structure provided more precise geometric parameters, confirming the non-planar nature of the molecule where the carboxyl group is twisted away from the plane of the aromatic ring by 56.12 (9)°. nih.gov

Form II , a metastable polymorph, crystallizes in the tetragonal space group P4₁2₁2. mdpi.comnih.gov This form was unexpectedly identified during attempts to screen for co-crystals. nih.gov In contrast to Form I, the molecules in Form II exhibit a syn-planar conformation of the carboxy group. The steric hindrance from the o-methoxy groups forces the carboxy group to be twisted out of the benzene (B151609) ring's plane by 65.72 (15)°. nih.gov Obtaining pure Form II has proven to be challenging, suggesting it is the least stable of the three polymorphs. mdpi.com

Form III is another metastable polymorph that crystallizes in the monoclinic centrosymmetric space group P2₁/c. mdpi.comuniroma1.it Similar to Form II, molecules in Form III also have a syn-planar conformation. This form was also discovered unexpectedly during an attempt to synthesize co-crystals. uniroma1.it The carboxy group in Form III is twisted from the benzene ring plane by 74.10 (6)°. uniroma1.it Forms I and III are enantiotropically related, with Form III being the high-temperature form. mdpi.combohrium.com

Table 1: Crystallographic Data for Polymorphs of 2,6-Dimethoxybenzoic Acid

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
Form I Orthorhombic P2₁2₁2₁ 7.12255(13) 8.92296(15) 13.79430(18) 90 90 90 876.69(2) 4
Form II Tetragonal P4₁2₁2 8.1423(3) 8.1423(3) 27.6814(18) 90 90 90 1835.20(15) 8
Form III Monoclinic P2₁/c

Note: Complete unit cell parameters for Form III were not available in the searched sources.

Hydrogen Bonding Networks and Crystal Packing Motifs

The different molecular conformations of 2,6-dimethoxybenzoic acid directly influence the hydrogen bonding networks and crystal packing motifs observed in its polymorphs.

In Form I , the anti-planar conformation of the carboxylic acid group facilitates the formation of infinite chains stabilized by linear O—H⋯O hydrogen bonds. nih.govnih.gov These chains involve the hydroxyl group and the carbonyl oxygen atom, creating C(3) motifs. nih.gov The molecules are linked into interlocking hydrogen-bonded ribbons that extend parallel to the b-axis. iucr.org

Conversely, in Form II and Form III , the syn-planar conformation of the carboxylic acid group leads to the formation of dimeric units. mdpi.comnih.govuniroma1.it These dimers are formed through pairs of O—H⋯O hydrogen bonds between the carboxy groups of two adjacent molecules. This classic carboxylic acid dimer synthon is a common feature in the crystal structures of many benzoic acid derivatives.

The interplay between the molecular conformation and the resulting hydrogen bonding pattern is a clear example of synthon polymorphism. mdpi.com The ability of the carboxylic acid to adopt either a catemer (chain) or a dimer synthon is a key factor in the polymorphic behavior of 2,6-dimethoxybenzoic acid.

Co-crystallization Strategies and Solid-State Forms

Co-crystallization is a widely used strategy in crystal engineering to modify the physicochemical properties of solid materials. nih.gov In the case of 2,6-dimethoxybenzoic acid, attempts at co-crystallization have been instrumental in the discovery of its metastable polymorphs.

For instance, the tetragonal polymorph (Form II) was first identified during a co-crystallization screening with phenylboronic acid. nih.gov Although the intended co-crystal did not form, the experiment yielded a single crystal of the new polymorphic form. nih.gov Similarly, the monoclinic polymorph (Form III) was discovered during an unsuccessful attempt to synthesize a co-crystal with 5-fluorouracil. uniroma1.it

These findings highlight a common challenge and opportunity in co-crystallization studies: the potential for the crystallization process to yield a new polymorph of one of the starting components rather than the targeted co-crystal.

Furthermore, research has explored the use of additives to control the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization. mdpi.combohrium.com Additives such as polyethylene (B3416737) glycol (PEG) and hydroxypropyl cellulose (B213188) (HPC) have shown the potential to favor the formation of the metastable Form III when crystallizing from water. mdpi.com This demonstrates that while co-crystallization can be a tool for discovering new solid-state forms, the use of soluble additives can also be a powerful strategy to selectively crystallize a desired polymorph. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2,6-Dimethoxybenzoic acid
2,6-MeOBA
Phenylboronic acid
5-Fluorouracil
Polyethylene glycol (PEG)
Hydroxypropyl cellulose (HPC)
γ-resorcylic acid
Novobiocin
2,3-dimethoxybenzoic acid
2,6-dihydroxybenzoic acid
2,6-dimethoxypyridine
Valproic acid
Sodium valproate
Valsartan
Sacubitril
Iprogliflozin
L-proline
Escitalopram oxalate
Oxalic acid
Proflavine-AgNO3
Proflavin-CuCl
Amoxicillin trihydrate
4-hydroxyphenylglycine
Picolinic acid
Lysine
Leucine
Isoleucine
Genistein
4,4′-bipyridine

Analytical Methodologies for Research on 2,6 Dimethoxybenzoylformic Acid

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of 2,6-dimethoxybenzoic acid and for monitoring the progress of its synthesis reactions. High-Performance Liquid Chromatography (HPLC) is a primary technique for these purposes.

A common method for the analysis of 2,6-dimethoxybenzoic acid is reverse-phase (RP) HPLC. sielc.com This technique separates compounds based on their hydrophobicity. A C18 column is often employed, which has a non-polar stationary phase. The mobile phase is typically a mixture of an aqueous solvent and an organic solvent, which is passed through the column to elute the compounds.

For instance, a simple and effective RP-HPLC method utilizes a mobile phase composed of acetonitrile, water, and an acid. sielc.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group of 2,6-dimethoxybenzoic acid, leading to better peak shape and retention. sielc.com When the analytical goal is compatibility with mass spectrometry (MS), formic acid is the preferred choice over phosphoric acid. sielc.com

The progress of a synthesis reaction can be monitored by taking small samples from the reaction mixture at different time intervals. These samples are then analyzed by HPLC to determine the relative amounts of starting materials, intermediates, and the final product, 2,6-dimethoxybenzoic acid. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield and purity of the product. google.com

The table below outlines a typical set of conditions for the HPLC analysis of 2,6-dimethoxybenzoic acid.

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)
Detection UV-Vis
Application Purity assessment, reaction monitoring, preparative separation

This data is illustrative. Actual experimental data may vary and can be requested from the source. sielc.com

Advanced Spectroscopic Methods for Mechanistic Insights

Advanced spectroscopic techniques are invaluable for elucidating the structure of 2,6-dimethoxybenzoic acid and for gaining insights into reaction mechanisms. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,6-dimethoxybenzoic acid, ¹H NMR and ¹³C NMR are used. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy (B1213986) protons. The chemical shifts and coupling patterns of these signals can confirm the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dimethoxybenzoic acid exhibits characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. A strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, bands corresponding to the C-O stretching of the methoxy groups and the aromatic C-H and C=C bonds will be present. nih.gov

The table below summarizes key spectroscopic data for 2,6-dimethoxybenzoic acid.

Spectroscopic TechniqueKey Observations
¹H NMR Signals corresponding to aromatic and methoxy protons
¹³C NMR Signals for all unique carbon atoms, including the carboxyl and methoxy carbons
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), C-O stretches, and aromatic C-H/C=C bands

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is also employed for reaction monitoring and the characterization of products and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of 2,6-dimethoxybenzoic acid, often after a derivatization step to increase its volatility. nih.gov In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a fragmentation pattern that can be used for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for monitoring reactions in real-time without the need for derivatization. sielc.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like 2,6-dimethoxybenzoic acid.

Tandem Mass Spectrometry (MS-MS) provides even more detailed structural information. nih.gov In an MS-MS experiment, a specific ion from the first mass analysis is selected, fragmented, and then analyzed in a second stage. This technique is highly specific and can be used to identify and quantify the compound in complex matrices.

The table below highlights the applications of different mass spectrometry techniques in the study of 2,6-dimethoxybenzoic acid.

Mass Spectrometry TechniqueApplication
GC-MS Analysis of volatile derivatives, providing molecular weight and fragmentation data. nih.gov
LC-MS Reaction monitoring and product characterization without derivatization. sielc.comnih.gov
MS-MS Detailed structural elucidation and quantification in complex mixtures. nih.gov

Future Directions and Emerging Research Avenues for 2,6 Dimethoxybenzoylformic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the broader investigation and application of 2,6-Dimethoxybenzoylformic acid. Current synthetic strategies for aroylformic acids often involve multi-step processes that may lack the desired efficiency or employ harsh reagents. Future research is anticipated to focus on more direct and sustainable synthetic methods.

One promising avenue involves the direct carboxylation of a suitable 2,6-dimethoxybenzoyl precursor. While a patented method describes the synthesis of 2,6-dimethoxybenzoic acid by reacting 2,6-dimethoxy sodium phenide with carbon dioxide, a modification of this approach could potentially yield the desired benzoylformic acid. google.com Another potential precursor, 2,6-dimethoxytoluene (B1360059), can be synthesized from the commercially available 2-methylresorcinol and subsequently oxidized to 2,6-dimethoxybenzoic acid, which could then be a key intermediate for further elaboration to the target molecule. acs.org

Furthermore, advancements in C-H activation and functionalization could offer more elegant and atom-economical routes. The direct introduction of a formyl group followed by oxidation, or a related one-pot transformation on a 1,3-dimethoxybenzene (B93181) scaffold, represents a significant but challenging goal due to regioselectivity issues. Overcoming the poor regioselectivity often observed in the direct formylation of 1,3-dialkoxybenzenes would be a key breakthrough. semanticscholar.org The development of novel catalytic systems that can precisely target the desired position on the aromatic ring will be crucial.

The table below summarizes potential novel synthetic strategies and the key research challenges associated with them.

Synthetic StrategyPotential PrecursorKey Research Challenge
Modified Carboxylation2,6-dimethoxy sodium phenideControlling the reaction to form the α-keto acid instead of the benzoic acid.
Oxidation of Precursors2,6-dimethoxybenzaldehydeDeveloping selective oxidation methods that avoid over-oxidation or side reactions.
Direct C-H Functionalization1,3-dimethoxybenzeneAchieving high regioselectivity in the introduction of the keto-acid moiety.
Deoxyfluorination/Hydrolysis2,6-dimethoxybenzoic acidOptimization of deoxyfluorinating reagents for efficient conversion to an acyl fluoride intermediate. beilstein-journals.org

Development of Asymmetric Transformations

The prochiral carbonyl group in this compound makes it an excellent candidate for the development of asymmetric transformations to synthesize chiral molecules. The resulting optically active α-hydroxy acids and their derivatives are valuable building blocks in medicinal chemistry and natural product synthesis. Future research will likely focus on the application of modern catalytic asymmetric methods to this substrate.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The development of chiral organocatalysts, such as those derived from proline and aminopyridines, for direct aldol reactions of ketones with α-keto acids has shown great promise, achieving excellent enantioselectivities. nih.gov Applying this methodology to this compound could provide access to a range of enantioenriched tertiary α-hydroxy acids.

Biocatalysis offers another sustainable and highly selective approach. The use of engineered enzymes, such as methyltransferases, for the asymmetric alkylation of α-keto acids has been demonstrated to proceed with high turnover numbers and enantioselectivities. nih.gov Tailoring such enzymatic systems for this compound could enable the efficient production of a variety of chiral α-substituted α-hydroxy acids.

Furthermore, asymmetric reductive amination of α-keto acids, catalyzed by transition metal complexes like iridium, presents a direct route to unprotected α-amino acids with high optical purity. acs.org The application of such catalytic systems to this compound would be a valuable strategy for the synthesis of novel, non-proteinogenic amino acids.

The following table outlines potential asymmetric transformations and the expected chiral products.

Asymmetric TransformationCatalyst TypePotential Chiral Product
Aldol ReactionChiral OrganocatalystEnantioenriched tertiary α-hydroxy acids
AlkylationEngineered Enzymes (e.g., Methyltransferases)Chiral α-substituted α-hydroxy acids
Reductive AminationChiral Iridium ComplexesOptically pure unprotected α-amino acids
TransaminationChiral AldehydesEnantioenriched α-amino acids

Catalytic Applications and Ligand Design

The inherent functionalities of this compound, namely the carboxylic acid and ketone groups, suggest its potential utility in catalysis, either as a catalyst itself or as a ligand for metal-catalyzed reactions. The design of novel ligands is a cornerstone of modern catalysis, and the rigid aromatic backbone and potential chelating sites of this molecule could be exploited.

The carboxylic acid moiety can act as a directing group or a proton shuttle in various catalytic cycles. While arylboronic acids have been extensively studied for their catalytic activity in C-C bond formation, the unique electronic and steric properties of this compound could lead to novel reactivity and selectivity when employed in similar catalytic systems. nih.govresearchgate.net

In the realm of ligand design, the structure of this compound could be modified to incorporate additional donor atoms, creating multidentate ligands for transition metal catalysis. For instance, derivatization of the aromatic ring or the carboxylic acid group could introduce phosphine, amine, or other coordinating moieties. These new ligands could find applications in asymmetric oxidation reactions, similar to how bis-hydroxamic acids have been successfully used. acs.org The steric bulk provided by the two methoxy (B1213986) groups could also play a crucial role in controlling the stereochemical outcome of catalytic reactions.

Future research in this area will likely involve computational modeling to predict the coordination properties of potential ligands derived from this compound, followed by their synthesis and evaluation in various catalytic transformations.

Integration into New Materials Science Paradigms

The structural characteristics of this compound also suggest its potential for integration into new materials, particularly in the fields of polymers and crystal engineering. The ability of molecules to self-assemble into well-defined supramolecular structures is a key aspect of modern materials science.

The polymorphism of the closely related 2,6-dimethoxybenzoic acid has been studied, revealing the existence of multiple crystalline forms with different molecular packing. mdpi.comnih.gov It has been shown that additives can be used to control the polymorphic outcome of crystallization. mdpi.com Similar studies on this compound could lead to the discovery of new polymorphs with interesting physical properties, such as nonlinear optical activity or piezoelectricity. The control over crystallization is fundamental for producing materials with desired and reproducible characteristics.

In polymer science, carboxylic acids are known to influence the processing and properties of polymers. For instance, they can act as flow modifiers for molten thermoplastics. researchgate.net The specific structure of this compound could impart unique properties when blended with commodity or specialty polymers. Furthermore, its bifunctional nature allows for its potential use as a monomer or a cross-linking agent in the synthesis of novel polyesters or polyamides. The rigid aromatic core would be expected to enhance the thermal stability and mechanical properties of the resulting polymers.

The table below details potential applications in materials science and the key properties that could be imparted by this compound.

Materials Science ApplicationRole of this compoundKey Imparted Property
Crystal EngineeringControl of PolymorphismTunable optical or electronic properties.
Polymer AdditiveFlow ModifierImproved processability of thermoplastics.
Monomer for Polymer SynthesisBuilding block for polyesters/polyamidesEnhanced thermal stability and mechanical strength.

Q & A

Q. Table 1: Impact of Adsorbent Concentration on Yield

Adsorbent (g/L)Yield (%)Notes
5065Suboptimal equilibrium shift
10082Optimal balance
15078Reduced mixing efficiency

Advanced: How can structural ambiguities in derivatives be resolved using advanced analytical techniques?

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions. For example, 3D isostructural Ln(III)-MOFs based on 2,6-pyridinedicarboxylic acid were validated via unit cell parameters (e.g., space group P2(1)/C) .
  • 2D NMR (COSY, HSQC) : Differentiates between regioisomers by correlating methoxy and aromatic proton environments .
  • DFT calculations : Predict electronic structures and validate experimental NMR/IR data .

Advanced: How should researchers address contradictions in reported optimal reaction conditions?

Conflicting data (e.g., pH, temperature) require:

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., pH 7–9, 25–45°C) and analyze responses (yield, purity) statistically .
  • Mechanistic studies : Probe rate-limiting steps via kinetic isotope effects or enzyme inhibition assays .
  • Cross-validation : Compare results across multiple analytical methods (e.g., HPLC vs. NMR quantification) .

Advanced: What are the applications of this compound in materials science?

  • Coordination polymers : The compound’s carboxylate and methoxy groups can act as ligands for metal-organic frameworks (MOFs), as demonstrated with lanthanide-based MOFs for photocatalysis .
  • Polymer precursors : Analogous to 2,6-dimethylnaphthalene, it may serve as a precursor for high-performance polymers like LCPs (liquid crystal polymers) when functionalized .

Advanced: How can environmental sustainability be integrated into synthesis protocols?

  • Green solvents : Replace traditional solvents (DMF, THF) with ionic liquids or cyclopentyl methyl ether (CPME) .
  • Enzyme immobilization : Use silica or chitosan supports to enhance enzyme stability and reduce waste .
  • CO₂ utilization : Leverage enzymatic carboxylation to fix CO₂, aligning with circular chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.